(3-Amino-3-carboxypropyl)dimethylsulphonium bromide
Overview
Description
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide is a chemical compound with the molecular formula C6H14BrNO2S and a molecular weight of 244.152 g/mol . This compound is known for its unique properties and is used in various scientific research applications.
Biochemical Analysis
Biochemical Properties
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide plays a significant role in biochemical reactions due to its unique structure. The compound contains a sulfonium center, which is a rare functional group with unique reactivity. This positively charged sulfur atom is bonded to three carbon atoms, one of which has a positive charge. The molecule also contains an amino group (NH2) and a carboxyl group (COOH) on the same three-carbon chain, allowing for potential zwitterionic character, where the molecule carries both positive and negative charges internally depending on the pH.
Cellular Effects
This compound has been observed to influence various cellular processes. Its unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are areas of active research. Detailed studies on its specific cellular effects are still limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage thresholds and toxic or adverse effects at high doses have not been extensively documented, it is crucial to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until its properties are fully characterized.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its unique structure. The sulfonium center’s reactivity allows it to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels. Detailed studies on its specific metabolic pathways are still limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. The compound’s unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. Detailed studies on its specific transporters or binding proteins are still limited.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still under investigation. The compound’s unique structure suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles. Detailed studies on its specific subcellular localization are still limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (3-Amino-3-carboxypropyl)dimethylsulphonium bromide are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium group to a sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulphonium compounds .
Scientific Research Applications
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulphonium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Amino-3-carboxypropyl)dimethylsulphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulphonium group can participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-3-carboxypropyl)dimethylsulfonium iodide: Similar in structure but with an iodide ion instead of bromide.
DL-Methionine methylsulfonium bromide: Another sulphonium compound with similar properties.
Uniqueness
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPHDXBTKMSKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-51-0 | |
Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2766-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-3-carboxypropyl)dimethylsulphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-amino-3-carboxypropyl)dimethylsulphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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